molecular formula C9H5BrFN B6227839 8-bromo-2-fluoroquinoline CAS No. 1501904-86-4

8-bromo-2-fluoroquinoline

Cat. No.: B6227839
CAS No.: 1501904-86-4
M. Wt: 226.04 g/mol
InChI Key: ZFLUEMLTYMNJCA-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Nucleus in Chemical Research

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in chemical research. Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of electronic and steric properties. This has led to the discovery and development of a vast number of quinoline derivatives with diverse applications.

The Distinctive Role of Halogenated Quinoline Scaffolds in Synthetic Chemistry

The introduction of halogen atoms onto the quinoline core dramatically expands its synthetic potential. Halogens, such as fluorine and bromine, act as versatile functional handles, enabling a wide range of chemical transformations. The position and nature of the halogen substituents can be precisely controlled, allowing for the fine-tuning of the molecule's reactivity and physical properties.

Halogenated quinolines are particularly valued as intermediates in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.comossila.com These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecules that would be difficult to synthesize by other means. The bromine atom at the 8-position of 8-bromo-2-fluoroquinoline, for instance, provides a reactive site for such transformations. vulcanchem.com

Scope and Research Focus on this compound

This article provides a focused examination of this compound, a di-halogenated quinoline derivative. The presence of both a bromine and a fluorine atom at specific positions on the quinoline ring system imparts a unique set of properties and reactivity patterns. The subsequent sections will delve into the detailed research findings concerning this compound, including its synthesis, chemical properties, and its burgeoning applications as a key intermediate in organic synthesis. By focusing solely on this compound, this article aims to provide a comprehensive and scientifically rigorous overview of its current standing and future potential in the field of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1501904-86-4

Molecular Formula

C9H5BrFN

Molecular Weight

226.04 g/mol

IUPAC Name

8-bromo-2-fluoroquinoline

InChI

InChI=1S/C9H5BrFN/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H

InChI Key

ZFLUEMLTYMNJCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)F

Purity

95

Origin of Product

United States

Physicochemical Properties of 8 Bromo 2 Fluoroquinoline

The fundamental characteristics of 8-bromo-2-fluoroquinoline are crucial for its application in synthesis. These properties are summarized in the table below.

PropertyValue
Molecular Formula C9H5BrFN
Molecular Weight 226.05 g/mol
CAS Number 1501904-86-4
Appearance Powder
Purity Typically ≥95%
Storage Temperature Room Temperature

Table 1: Physicochemical properties of this compound. Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comchemsrc.com

The molecular structure of this compound, with its distinct substitution pattern, is the primary determinant of its reactivity. The IUPAC name for this compound is this compound. sigmaaldrich.com Its unique structure is represented by the InChI key ZFLUEMLTYMNJCA-UHFFFAOYSA-N. sigmaaldrich.com

Synthesis and Spectroscopic Characterization

The preparation of 8-bromo-2-fluoroquinoline and its derivatives is a topic of ongoing research. While specific, detailed synthetic procedures for the parent compound are not extensively published in readily accessible literature, analogous methods for similar halogenated quinolines provide insight into potential synthetic routes. For instance, the synthesis of substituted 4-bromo-2-fluoroquinolines has been achieved through the reaction of tribromofluoromethane (B1329301) with substituted 2-alkynyl aniline (B41778) compounds in the presence of an amine base and a solvent, under light irradiation. google.com This suggests that a similar strategy, starting from an appropriately substituted aniline, could potentially be employed for the synthesis of this compound.

Spectroscopic techniques are indispensable for the characterization of this compound and for confirming the success of its synthesis. While a comprehensive public database of its spectroscopic data is not available, information for related compounds offers a glimpse into the expected spectral features. For example, the 1H NMR spectrum of a related compound, ethyl 8-bromo-6-fluoroquinoline-2-carboxylate, shows characteristic signals in the aromatic region. rsc.org Similarly, mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

Derivatization Strategies and Structural Modifications of 8 Bromo 2 Fluoroquinoline

Introduction of Heterocyclic Moieties via Functionalization of C-8 and C-2

The strategic introduction of heterocyclic rings onto the 8-bromo-2-fluoroquinoline core can be achieved by leveraging the distinct reactivity of the C-2 and C-8 positions. Palladium-catalyzed reactions at C-8 and nucleophilic substitution at C-2 are the principal methods for forging these new carbon-heteroatom or carbon-carbon bonds.

The construction of derivatives featuring fused five-membered heterocycles, such as imidazoles or triazoles, typically involves a multi-step sequence commencing with the modification of the C-8 position. A common strategy involves the initial conversion of the 8-bromo group to an 8-aminoquinoline (B160924). This transformation is efficiently accomplished via a Buchwald-Hartwig amination, which is a powerful palladium-catalyzed method for forming C-N bonds. wikipedia.orgnih.govorganic-chemistry.orgacsgcipr.org Once the 8-amino-2-fluoroquinoline intermediate is formed, it can undergo cyclization with appropriate reagents to build the fused heterocyclic ring. For instance, the synthesis of triazolo[4,5-h]quinolines can be achieved from 8-aminoquinoline precursors. nih.govresearchgate.netarkat-usa.org Similarly, palladium-catalyzed cascade reactions can be employed to construct fused imidazole (B134444) rings. bohrium.com

An alternative and more direct approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to directly attach a pre-formed five-membered heterocycle (e.g., a pyrazolyl- or imidazolyl-boronic acid) to the C-8 position. rsc.orgnih.govfrontiersin.org

Product TypeStrategyKey ReactionsReagents/Conditions (Conceptual)
Imidazo[4,5-h]quinoline 1. Amination at C-82. Cyclization1. Buchwald-Hartwig Amination2. Pictet-Spengler or similar1. Pd catalyst, ligand, base, NH₃ source2. Aldehyde/Ketone, acid catalyst
Triazolo[4,5-h]quinoline 1. Amination at C-82. Diazotization3. Cyclization1. Buchwald-Hartwig Amination2. Azide Formation1. Pd catalyst, ligand, base, NH₃ source2. NaNO₂, HCl then NaN₃
8-(Pyrazol-1-yl)-2-fluoroquinoline Direct C-C CouplingSuzuki-Miyaura CouplingPyrazoleboronic acid, Pd catalyst, base

The appendage of six-membered nitrogenous heterocycles can be directed at either the C-2 or C-8 position. The C-2 fluoro group is particularly susceptible to nucleophilic aromatic substitution (SNAr) by nitrogen nucleophiles due to the electron-withdrawing effect of the quinoline (B57606) nitrogen. researchgate.netgoogle.comacs.org This allows for the direct displacement of fluoride (B91410) by cyclic amines like piperidine, piperazine, or morpholine, a common strategy in the synthesis of pharmacologically active quinolones.

Alternatively, the C-8 position can be functionalized using cross-coupling reactions. A Suzuki-Miyaura coupling between this compound and a pyridinylboronic acid, for example, can forge a C-C bond to link a pyridine (B92270) ring at the C-8 position. researchgate.netthieme-connect.comdur.ac.uk This reaction is well-documented for various bromoquinolines and pyridylboronic acids. dur.ac.uk

Building more extensive fused polycyclic systems from this compound often relies on intramolecular cyclization reactions. tandfonline.comresearchgate.nettandfonline.commathnet.ru In a typical approach, a carefully designed side chain is first installed at either the C-2 or C-8 position. This side chain contains a reactive group that can subsequently react with another part of the quinoline molecule to form a new ring.

For example, a substituent containing an aryl group could be attached to C-8 via Suzuki coupling. If this aryl group bears a suitable functional group in its ortho position, a subsequent intramolecular reaction (such as a Heck reaction or Friedel-Crafts acylation) can lead to the formation of a new fused ring system. tandfonline.comresearchgate.net Palladium-catalyzed cascade reactions, which combine multiple bond-forming steps in a single pot, are particularly efficient for constructing complex polycyclic heterocycles from halo-aryl precursors. nih.govthieme-connect.comresearchgate.net

Appendage of Other Functional Groups

Beyond heterocycles, the reactive halogen sites on this compound serve as versatile handles for introducing a wide range of other chemical functionalities.

Carbon-carbon bond formation at the C-8 position is readily achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a premier method for arylating the C-8 position by coupling this compound with various arylboronic acids. rsc.orgscholaris.ca This method is highly general and tolerates a wide range of functional groups on the coupling partner. Similarly, alkyl groups can be introduced using Suzuki conditions with alkylboronic acids or through other metal-catalyzed processes like Negishi coupling with organozinc reagents. nih.gov Rhodium-catalyzed methods have also been reported for the C-8 alkylation and arylation of quinoline derivatives.

Direct C-H functionalization is an alternative, though less common, strategy. N-alkylation to form the corresponding quinolinium salt can be accomplished with standard alkylating agents like alkyl halides, which increases the reactivity of the quinoline ring system.

The bromo and fluoro substituents can be chemically converted into other important functional groups, significantly expanding the synthetic utility of the parent molecule.

The C-8 bromine is the more versatile handle for these transformations.

Conversion to an Amino Group (-NH₂): The Buchwald-Hartwig amination is the state-of-the-art method for converting the C-8 aryl bromide into a primary arylamine. wikipedia.orgnih.govorganic-chemistry.orgacsgcipr.org This palladium-catalyzed reaction typically uses ammonia (B1221849) or an ammonia equivalent (such as benzophenone (B1666685) imine followed by hydrolysis) in the presence of a suitable phosphine (B1218219) ligand and base. organic-chemistry.orgrsc.orgacs.org This transformation is key to preparing intermediates for fused heterocycles like those described in section 4.1.1. clockss.org

Conversion to a Hydroxyl Group (-OH): The C-8 bromo group can be converted to a hydroxyl group to form 8-hydroxy-2-fluoroquinoline. This can be achieved through palladium-catalyzed hydroxylation using a strong base like potassium hydroxide (B78521), often with specialized ligands. Copper-catalyzed methods are also viable alternatives. Enzymatic hydroxylation at the C-8 position of quinolines is also a known transformation. thieme-connect.comrsc.org

The C-2 fluorine can be displaced via nucleophilic aromatic substitution (SNAr) reactions.

Conversion to a Hydroxyl Group (-OH): Reaction with a hydroxide source like NaOH or KOH under heating can displace the fluoride to yield a 2-quinolone derivative.

Conversion to an Amino Group (-NH₂): SNAr with ammonia or other amines can replace the C-2 fluorine with a nitrogen substituent. mathnet.ru

PositionOriginal GroupNew GroupReaction TypeReagents/Conditions (Conceptual)
C-8 -Br-ArylSuzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, base
C-8 -Br-NH₂Buchwald-Hartwig AminationPd catalyst, ligand, base, NH₃ source
C-8 -Br-OHPd-catalyzed HydroxylationPd catalyst, ligand, strong base (KOH)
C-2 -F-NR₂ (e.g., Piperidinyl)SNArPiperidine, base, heat
C-2 -F-OHSNArNaOH or KOH, heat
C-2 -F-NH₂SNArNH₃, heat

Design Principles for Novel this compound Derivatives

The core design principles for creating new molecules from the this compound scaffold revolve around two main strategies: leveraging the reactivity of the C8-Br bond for carbon-carbon and carbon-heteroatom bond formation, and utilizing the C2-F bond for nucleophilic substitution. These approaches can be used independently or sequentially to build molecular complexity and tailor derivatives for specific applications.

Exploitation of the C8-Bromo Substituent

The bromine atom at the C-8 position is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. This approach is a cornerstone for designing novel derivatives because it allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, significantly altering the steric and electronic profile of the quinoline core. rsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are extensively used. researchgate.net The C8-Br bond is particularly amenable to these transformations, providing a reliable method for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, palladium-catalyzed direct heteroarylation allows for the regioselective coupling of 8-bromoquinoline (B100496) with various heteroarenes like thiophenes, furans, and pyrroles, which is valuable for creating polyconjugated systems. rsc.orgresearchgate.net Halogen substitution at the C-8 position has been noted to enhance the antimalarial efficacy of certain quinoline derivatives. rsc.org

Leveraging the C2-Fluoro Substituent

The fluorine atom at the C-2 position fundamentally influences the reactivity of the quinoline ring. As a strongly electron-withdrawing group, it activates the C-2 position for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The C2-F bond is an excellent leaving group in SNAr reactions, typically showing higher reactivity than other halogens like chlorine or bromine. masterorganicchemistry.com This principle is used to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C-2 position. This method is particularly useful in synthesizing derivatives where a specific heteroatom linkage at C-2 is desired to interact with biological targets.

Structure-Activity Relationship (SAR) Considerations

The design of novel derivatives is heavily informed by SAR studies, which correlate structural modifications with changes in biological activity.

Impact of C8-Substituents: In related fluoroquinolone structures, the substituent at the C-8 position is crucial for determining the spectrum and potency of antibacterial activity. acs.org The introduction of a methoxy (B1213986) group at C-8, for example, can improve efficacy against Gram-positive bacteria, whereas other groups may alter target specificity or pharmacokinetic properties. researchgate.net

Impact of C2-Substituents: The C-2 position is also critical for biological function. In some classes of anticancer quinolines, the presence of a 2-phenyl group enhances activity. rsc.org The ability to replace the C2-fluoro atom with various moieties allows for the fine-tuning of a compound's interaction with specific enzymes or receptors.

Orthogonal and Sequential Functionalization

A sophisticated design principle involves the selective and sequential modification of both the C-2 and C-8 positions. The distinct chemical reactivity of the C2-F bond (favoring SNAr) and the C8-Br bond (favoring palladium-catalyzed coupling) allows for an orthogonal synthetic strategy. A designer can first perform a Suzuki coupling at the C-8 position and subsequently introduce a nucleophile at the C-2 position, or vice versa. This dual functionalization capability makes this compound a highly valuable scaffold for generating structurally diverse and complex molecules from a single, readily accessible starting material.

The following tables summarize the key derivatization strategies and the observed influence of substituents on the properties of related quinoline compounds.

Table 1: Derivatization Strategies at the C-8 Position

Reaction Type Reagents/Catalyst Example Product Moiety Purpose
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base 8-Aryl-2-fluoroquinoline Introduce aromatic systems, modulate electronic properties. researchgate.net
Buchwald-Hartwig Amination Amine, Pd Catalyst, Ligand (e.g., BINAP), Base 8-Amino-2-fluoroquinoline Introduce nitrogen-based functional groups for H-bonding. researchgate.net
Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalyst 8-Alkynyl-2-fluoroquinoline Introduce linear, rigid linkers for probing binding sites.

Table 2: Derivatization Strategies at the C-2 Position

Reaction Type Reagent Example Product Moiety Purpose
Nucleophilic Substitution (Amination) Primary/Secondary Amine, Base 8-Bromo-2-aminoquinoline Introduce diverse amino groups to alter solubility and target binding.
Nucleophilic Substitution (Alkoxylation) Alcohol, Strong Base (e.g., NaH) 8-Bromo-2-alkoxyquinoline Modify lipophilicity and metabolic stability.
Nucleophilic Substitution (Thiolation) Thiol, Base 8-Bromo-2-thioether-quinoline Introduce sulfur-containing moieties for potential metal chelation or unique interactions.

Table 3: Illustrative Structure-Activity Relationship (SAR) Insights from Related Quinolines

Position Substituent Type Observed Effect in Analogs Potential Design Goal
C-8 Halogen (Br, Cl) Increased antimalarial efficacy. rsc.org Enhance antiparasitic activity.
C-8 Methoxy (-OCH₃) Improved antibacterial activity, especially vs. Gram-positives. researchgate.net Develop potent antibacterial agents.
C-6 Fluoro (-F) Significantly enhances antibacterial activity in many quinolones. orientjchem.org Improve antimicrobial potency (by analogy).
C-2 Phenyl (-C₆H₅) Increased anticancer activity in some series. rsc.org Design of novel cytotoxic agents.

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be highly effective and accurate for studying quinolone derivatives. researchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity and interactions. DFT calculations are frequently used to determine these properties, with a focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For fluoroquinolone derivatives, DFT studies have been employed to calculate these energy levels, providing insights into their chemical reactivity. nih.gov

Another key aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP). MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.govnih.gov These maps use a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Such analyses are vital for predicting how the molecule will interact with biological targets. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Fluoroquinolone Derivatives

ParameterDescriptionTypical Predicted Value (eV)Significance
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.8 to -6.5Indicates electron-donating capability. researchgate.net
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0Indicates electron-accepting capability. researchgate.net
Energy Gap (ΔE)Difference between ELUMO and EHOMO~4.0Correlates with molecular reactivity and stability. researchgate.net

To understand a molecule's behavior, its three-dimensional structure must be accurately determined. Computational methods, particularly DFT using functionals like B3LYP with a 6-311++G** basis set, are used to perform geometry optimization. researchgate.net This process calculates the lowest energy conformation of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. nih.gov For quinolone derivatives, intramolecular hydrogen bonds can play a significant role in determining the most stable conformer. researchgate.net The optimized geometry is the foundation for further computational studies, including the prediction of spectroscopic properties and molecular docking simulations.

Table 2: Predicted Geometrical Parameters for a Representative Quinolone Ring System

ParameterAtoms InvolvedTypical Predicted Value
Bond LengthC=C (aromatic)~1.39 - 1.42 Å
Bond LengthC-N (aromatic)~1.37 Å
Bond LengthC-Br~1.90 Å
Bond LengthC-F~1.35 Å
Bond AngleC-C-C (in ring)~120°
Bond AngleC-N-C (in ring)~118°

Note: These are generalized values for quinoline systems; specific values for this compound require dedicated DFT calculation.

DFT calculations can accurately predict various spectroscopic properties, which are essential for structural confirmation. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help interpret experimental infrared (IR) spectra. researchgate.net For this compound, characteristic C-Br stretching vibrations are expected in the fingerprint region (~500-750 cm⁻¹), along with C-F stretches and the typical absorptions for the quinoline ring system, such as C-H and C=C stretching and bending vibrations. docbrown.infodocbrown.info

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy, aiding in the structural elucidation of complex molecules and their conformers. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net The calculations can identify the specific molecular orbitals involved in these transitions (e.g., HOMO to LUMO), which correspond to the observed absorption bands. researchgate.net

Table 3: Summary of Predicted Spectroscopic Data from DFT

Spectroscopy TypePredicted DataInformation Gained
Infrared (IR)Vibrational Frequencies (cm⁻¹)Identification of functional groups (C-Br, C-F) and fingerprinting. docbrown.info
Nuclear Magnetic Resonance (NMR)Chemical Shifts (ppm)Structural elucidation and conformational analysis. researchgate.net
UV-Visible (UV-Vis)Electronic Transitions (nm), Oscillator StrengthsInformation on conjugation and electronic structure. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling, particularly docking simulations, is a cornerstone of modern drug discovery, allowing researchers to predict how a ligand (like this compound) might bind to a biological target, such as a protein or enzyme. researchgate.netresearchgate.net This approach is crucial for understanding the mechanism of action and for designing more potent drugs. frontiersin.org For fluoroquinolones, the primary bacterial targets are DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. nih.govnih.govmdpi.com

Molecular docking programs like AutoDock and Glide are used to place a ligand into the active site of a target protein and evaluate the stability of the resulting complex. researchgate.netnih.gov The output provides several key pieces of information:

Binding Pose: The most likely three-dimensional orientation of the ligand within the binding pocket. researchgate.net

Binding Affinity/Energy: A score, typically in kcal/mol, that estimates the strength of the ligand-receptor interaction. nih.gov More negative values indicate stronger binding.

Key Interactions: The specific non-covalent interactions that stabilize the complex. For fluoroquinolones, these often include hydrogen bonds with amino acid residues like serine and aspartic acid, as well as hydrophobic interactions. researchgate.netnih.gov A crucial interaction for this class of drugs is the formation of a bridge between the drug and the enzyme via a magnesium ion (Mg²⁺) coordinated with water molecules. nih.govnih.gov

Studies on various fluoroquinolones have identified key amino acid residues in the DNA gyrase active site involved in binding, providing a template for understanding how new derivatives might interact. nih.govd-nb.info

Table 4: Example Docking Results for Fluoroquinolones with Bacterial Topoisomerase II

CompoundTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
CiprofloxacinTopoisomerase II (PDB: 2XCT)-9.62ASP479 nih.gov
MoxifloxacinTopoisomerase II-9.95ARG503, LYS456 nih.gov
GatifloxacinTopoisomerase II-10.73ARG503 nih.gov
SparafloxacinTopoisomerase II-10.78ASP479 nih.gov

Note: These data are for representative fluoroquinolones and illustrate typical binding energies and interactions.

Structure-Based Drug Design (SBDD) uses the three-dimensional structural information from techniques like X-ray crystallography and molecular docking to guide the development of new drugs. frontiersin.orgresearchgate.net By analyzing the predicted binding mode of a compound like this compound, medicinal chemists can make rational modifications to its structure to improve its therapeutic properties.

Key principles derived from computational studies on quinolones include:

Targeting Key Interactions: Modifications can be made to enhance the hydrogen bonding or hydrophobic interactions with specific residues in the target's active site.

Optimizing Substituents: The substituents on the quinolone core are critical for activity and spectrum. mdpi.com The C-7 position is known to be a versatile site for modification to enhance potency and pharmacokinetic properties. nih.gov

Exploiting the C-8 Position: Substituents at the C-8 position can significantly influence activity. mdpi.com Research has shown that a C-8-bromo substituent, as found in the title compound, can increase both the bacteriostatic and lethal activities of fluoroquinolones against certain bacterial strains, including resistant ones. nih.gov This suggests that the bromine atom may form favorable interactions within the binding site or alter the electronic properties of the molecule to enhance its binding to the gyrase-DNA complex.

By integrating DFT and molecular docking, a comprehensive in silico profile of this compound can be developed, providing a solid theoretical foundation for its synthesis and experimental evaluation as a potential therapeutic agent.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental methods alone. For halogenated quinolines such as this compound, theoretical investigations, particularly those employing Density Functional Theory (DFT), provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity and selectivity. While direct computational studies on the reaction mechanisms of this compound are not extensively detailed in published literature, the principles and methodologies are well-established through research on related quinoline derivatives. rsc.orgrsc.orgscispace.com These studies allow for the construction of robust theoretical models to predict its chemical behavior.

The primary goal of these computational investigations is to map the potential energy surface (PES) for a given reaction. This involves identifying the structures and energies of reactants, intermediates, transition states (TS), and products. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which is a critical factor in predicting the reaction rate and feasibility.

A common application of computational chemistry in this context is the study of nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation for functionalizing the quinoline core. The presence of two different halogen atoms at the C2 and C8 positions in this compound raises questions of regioselectivity. Computational models can predict which site is more susceptible to nucleophilic attack by calculating the activation energy barriers for both potential pathways. The fluoro group at the C2 position, activated by the ring nitrogen, is generally expected to be more labile than the bromo group at the C8 position. DFT calculations can quantify this reactivity difference.

For a hypothetical SNAr reaction with a generic nucleophile (Nu⁻), the mechanism would be modeled step-by-step:

Formation of the Meisenheimer Complex (Intermediate): The nucleophile attacks either the C2 or C8 carbon, forming a high-energy, negatively charged intermediate. The stability of this complex is a key factor.

Location of the Transition State: A transition state structure for the formation of the Meisenheimer complex is located and its energy calculated.

Expulsion of the Halide Ion: The subsequent transition state for the departure of the fluoride or bromide ion is modeled to regenerate the aromatic system.

The calculated energy profiles for these competing pathways provide a clear prediction of the major product.

Furthermore, computational chemistry is instrumental in understanding the mechanisms of more complex, often metal-catalyzed, cross-coupling reactions. acs.org For instance, in a Suzuki or Buchwald-Hartwig coupling, DFT can be used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. These calculations can help rationalize the observed product yields, optimize reaction conditions (e.g., choice of ligand, base, and solvent), and even predict the potential for side reactions. acs.org

Distortion/interaction analysis is another powerful computational technique that can be applied. nih.gov It deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. This analysis can reveal that a higher activation energy for a particular pathway may be due to significant geometric distortion required in the quinoline ring or the incoming reactant. nih.gov

Conclusion

Established Synthetic Pathways to this compound

The formation of the core quinoline structure is central to obtaining this compound. Classical name reactions provide a robust foundation for creating the bicyclic system, which can then be further modified.

Direct halogenation of a pre-existing quinoline scaffold is a common strategy. However, the synthesis of this compound via direct bromination of 2-fluoroquinoline (B1329933) is challenging due to regioselectivity issues. Electrophilic aromatic substitution on the quinoline ring is highly dependent on the reaction conditions and existing substituents. For the parent quinoline, direct bromination can lead to a mixture of products, including 5-bromoquinoline (B189535) and 8-bromoquinoline (B100496). The presence of a fluorine atom at the C2-position influences the electronic properties of the ring, but achieving selective bromination at the C8-position over other possible positions requires carefully optimized conditions that are not widely reported.

A more viable approach involves the direct halogenation of a precursor followed by cyclization or functional group interconversion. For instance, the bromination of an aniline (B41778) precursor is a more controlled method to ensure the correct placement of the bromine atom before the quinoline ring is formed.

Several classical methods are employed to construct the quinoline skeleton from acyclic precursors. These reactions are cornerstones of heterocyclic chemistry and can be adapted to produce substituted quinolines. jptcp.comiipseries.orgrsc.org

Skraup and Doebner-von Miller Reactions: The Skraup synthesis and the related Doebner-von Miller reaction are powerful methods for synthesizing quinolines from anilines. iipseries.orgwikipedia.orgsynarchive.com In a typical Skraup synthesis, an aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgresearchgate.net To produce an 8-bromoquinoline core, 2-bromoaniline (B46623) is used as the starting material. arizona.eduwordpress.com The reaction proceeds by the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline. iipseries.orgwikipedia.org A modified Skraup synthesis using 2-bromoaniline and glycerol has been shown to produce 8-bromoquinoline in a 40% yield. arizona.edu The Doebner-von Miller reaction is more versatile, using α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones. wikipedia.orgslideshare.net

Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). thieme-connect.comwikipedia.org This reaction is typically catalyzed by an acid or a base. wikipedia.orgorganic-chemistry.org For the synthesis of an 8-bromo-2-substituted quinoline, a precursor such as 2-amino-3-bromobenzaldehyde (B168341) would be required, which presents its own synthetic challenges. The reaction is known for its efficiency and high yields when the appropriate precursors are available. ijcce.ac.ir

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgmetu.edu.tr The reaction forms a Schiff base intermediate, which then cyclizes and dehydrates to yield a 2,4-disubstituted quinoline. wikipedia.org Using 2-bromoaniline as the starting material would lead to an 8-bromoquinoline derivative. The regioselectivity can be influenced by the substituents on both the aniline and the diketone. wikipedia.org

Gould-Jacobs Reaction: This reaction pathway produces 4-hydroxyquinoline (B1666331) derivatives. drugfuture.comyoutube.com It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgmdpi.com The resulting 4-hydroxy-3-carboalkoxyquinoline can be hydrolyzed and decarboxylated. wikipedia.org Starting with 2-bromoaniline would yield an 8-bromo-4-hydroxyquinoline derivative, which could then be further functionalized.

Table 1: Comparison of Classical Quinoline Syntheses for 8-Bromoquinoline Scaffolds

Reaction Name Precursors Product Type Key Features
Skraup Synthesis 2-Bromoaniline, Glycerol, H₂SO₄, Oxidant 8-Bromoquinoline Harsh reaction conditions; one-pot synthesis. arizona.eduwordpress.com
Doebner-Miller 2-Bromoaniline, α,β-Unsaturated Carbonyl Substituted 8-Bromoquinoline More versatile than Skraup; allows for various substituents. wikipedia.orgsynarchive.com
Friedländer Synthesis 2-Amino-3-bromoaryl ketone, Methylene ketone Substituted 8-Bromoquinoline Convergent; requires specific ortho-aminoaryl carbonyls. thieme-connect.comwikipedia.org
Combes Synthesis 2-Bromoaniline, β-Diketone 2,4-Disubstituted 8-Bromoquinoline Yields 2,4-disubstituted products; acid-catalyzed. wikipedia.org
Gould-Jacobs 2-Bromoaniline, Diethyl ethoxymethylenemalonate 8-Bromo-4-hydroxyquinoline Leads specifically to 4-hydroxyquinolines. drugfuture.comwikipedia.org

Modern synthetic chemistry has seen a surge in the use of photoredox and electrochemical methods for forming C-C and C-X bonds. rsc.org These techniques offer mild reaction conditions and novel reactivity compared to traditional methods.

Visible-light photoredox catalysis can be employed for the synthesis and functionalization of aryl halides. researchgate.net In the context of quinoline synthesis, these methods can be applied in several ways:

Aryl Radical Formation: Aryl halides can be activated by a photoexcited catalyst to form aryl radicals. researchgate.netbeilstein-journals.org These radicals can then participate in cyclization or coupling reactions. For instance, an appropriately substituted alkenyl aniline precursor containing a bromide could be cyclized via a photoredox-mediated radical pathway.

C-H Functionalization: Photoredox catalysis enables the direct functionalization of C-H bonds. A pre-formed 2-fluoroquinoline could potentially undergo a directed C-H bromination at the 8-position, although controlling regioselectivity remains a significant challenge. More commonly, these methods are used for C-H arylation or other C-C bond formations. researchgate.net

Dual Catalysis Systems: A combination of photoredox catalysis and transition-metal catalysis (e.g., nickel) allows for challenging cross-coupling reactions under mild conditions. chinesechemsoc.org Such a system could theoretically be used to construct the this compound skeleton through a novel annulation or coupling strategy. For example, a dual catalytic cycle could facilitate the cyanation of aryl halides, demonstrating the power of these methods to forge bonds that are difficult to create using traditional organometallic catalysis alone. chinesechemsoc.org

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is heavily reliant on the preparation of key precursors and the strategic modification of intermediate compounds.

The most common precursor for the synthesis of 8-bromo-substituted quinolines is 2-bromoaniline. This compound is commercially available or can be synthesized through the bromination of aniline, which typically requires protection of the amino group to control selectivity, followed by separation of isomers. More advanced methods for the regioselective halogenation of anilines, such as the treatment of N,N-dialkylaniline N-oxides with thionyl halides, provide access to specifically halogenated anilines that may otherwise be difficult to obtain. acs.org

The synthesis of quinolines from ortho-alkenyl anilines is another important route. researchgate.net These precursors can be prepared via transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction between a halogenated aniline and an alkene, or the Sonogashira coupling with an alkyne followed by partial reduction. Larock and coworkers demonstrated the synthesis of substituted quinolines through the electrophilic cyclization of N-(2-alkynyl)anilines, which are formed from the reaction of anilines with haloalkynes. nih.govnih.gov

Table 2: Selected Precursor Syntheses

Precursor Synthesis Method Reactants Significance
2-Bromoaniline Electrophilic Bromination Acetanilide, Bromine Standard route to a key building block for Skraup, Combes, etc.
2-Chloro-N,N-dialkylanilines N-Oxide Halogenation N,N-dialkylaniline N-oxide, Thionyl chloride Regioselective synthesis of ortho-halogenated anilines. acs.org
N-(2-Alkynyl)anilines Nucleophilic Substitution Aniline, Haloalkyne Precursor for electrophilic cyclization to form 3-haloquinolines. nih.govnih.gov
ortho-Alkenyl anilines Heck Reaction ortho-Haloaniline, Alkene Precursor for annulation reactions to form the quinoline ring. fly-chem.com

Perhaps the most practical route to this compound involves modifying a more easily synthesized quinoline derivative. A common and effective strategy is to first construct the 8-bromoquinoline ring and then introduce the fluorine atom at the 2-position.

A representative synthetic sequence is as follows:

Synthesis of 8-Bromoquinoline: This is typically achieved via the Skraup synthesis starting from 2-bromoaniline. arizona.eduwordpress.com

N-Oxidation: 8-Bromoquinoline is oxidized to 8-bromoquinoline-N-oxide. This step activates the 2-position of the quinoline ring towards nucleophilic attack.

Chlorination: The N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), to introduce a chlorine atom at the 2-position, yielding 8-bromo-2-chloroquinoline.

Fluorination (Halex Reaction): The final step is a nucleophilic aromatic substitution (SNAᵣ) known as a Halogen Exchange (Halex) reaction. 8-Bromo-2-chloroquinoline is treated with a fluoride (B91410) source, such as potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane), often with a phase-transfer catalyst, to replace the chlorine atom with fluorine, affording the target compound, this compound.

Alternatively, a Sandmeyer reaction on 8-aminoquinoline (B160924) can produce 8-bromoquinoline, which then serves as the starting point for the functionalization sequence described above. arizona.edu This highlights the importance of functional group interconversions in accessing complex substitution patterns on the quinoline core.

Sustainable and Efficient Synthesis Approaches for this compound

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern green chemistry, aiming to reduce environmental impact while maximizing resource utilization. primescholars.comsruc.ac.uk For the synthesis of complex heterocyclic compounds like this compound, these principles are applied to minimize waste, avoid hazardous substances, and lower energy consumption. ijpsjournal.comuniroma1.it The focus has shifted from traditional, often harsh, synthetic protocols to advanced green methodologies that prioritize sustainability at a molecular level. primescholars.comresearchgate.net

Exploration of Green Solvents and Catalytic Systems

The choice of solvent and catalyst is pivotal in aligning a synthetic process with the principles of green chemistry. Traditional syntheses of quinoline derivatives often rely on volatile and toxic organic solvents and stoichiometric reagents, leading to significant waste and environmental concerns. sruc.ac.uknih.gov The exploration of greener alternatives seeks to address these shortcomings by employing environmentally benign solvents and highly efficient, recyclable catalytic systems. sruc.ac.ukresearchgate.net

Recent research in quinoline synthesis has highlighted several green solvents, including water, ethanol (B145695), ionic liquids, and deep eutectic solvents (DES). ijpsjournal.comtandfonline.com Water is a particularly attractive medium due to its non-toxicity, non-flammability, and availability. tandfonline.combohrium.com For instance, one-pot, three-component syntheses of pyrimido[4,5-b]quinolones have been successfully carried out in water at elevated temperatures, catalyzed by substances like p-toluene sulfonic acid [p-TSA], yielding excellent results. researchgate.nettandfonline.com Similarly, ethanol has been employed as a green solvent in catalyst-driven, one-pot approaches to produce various quinoline derivatives. tandfonline.com

The development of novel catalytic systems is equally crucial. The move away from stoichiometric reagents to catalytic amounts of a substance that can be recycled and reused is a key tenet of green synthesis. sruc.ac.ukresearchgate.net Nanocatalysts, for example, are gaining attention for their high efficiency and reusability in synthesizing quinoline derivatives. nih.gov Fe3O4 nanoparticle-based catalysts have been used in water under reflux conditions, demonstrating high yields and the ability to be recovered and reused multiple times without significant loss of activity. nih.gov Other effective green catalysts for quinoline synthesis include p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix bohrium.comarene (CX4SO3H), and potassium carbonate (K2CO3). researchgate.net These catalysts are often cheaper, readily available, and less toxic than traditional metal-based catalysts. sruc.ac.uk

While specific studies focusing exclusively on this compound are limited, the principles and methodologies applied to the broader quinoline and fluoroquinolone classes are directly applicable. The synthesis of precursors, such as substituted anilines and β-ketoesters, can be designed to incorporate these green approaches, setting a sustainable foundation for the final cyclization and functionalization steps to yield this compound.

Table 1: Examples of Green Solvents and Catalytic Systems in Quinolone Synthesis

Reaction Type Catalyst Solvent Key Features Yield (%)
Pyrimido[4,5-b]quinolones Synthesis p-Toluene sulfonic acid [p-TSA] Water Eco-friendly green solvent; one-pot three-component reaction. researchgate.nettandfonline.com 60-94 tandfonline.com
Tetrahydroquinoline Synthesis Silica iodide [SiO2-I] Ethanol High atom ability; catalyst recoverability. tandfonline.com 90 tandfonline.com
2-Aryl-quinoline-4-carboxylic acid Synthesis Nanocatalyst Solvent-free Short reaction times; broad substrate scope. nih.gov Good
Pyrimido[4,5-b]quinolones Synthesis Fe3O4 NPs-cell Water Catalyst can be retrieved and reused five times. nih.gov 88-96 nih.gov
Chromeno[4,3-b]quinoline Synthesis Guanidine hydrochloride Water / Ethanol Simple and environmentally friendly method. bohrium.com High

Atom Economy and Process Intensification Studies

Atom economy and process intensification are critical concepts in designing efficient and sustainable chemical syntheses. Atom economy, a principle developed by Barry Trost, assesses how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies a more efficient process with less waste generation. uniroma1.it Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net Common strategies include one-pot reactions, multicomponent reactions (MCRs), and the use of alternative energy sources like microwaves or ultrasound. ijbpas.comqeios.com

One-pot synthesis is a valuable strategy that reduces waste, reaction time, and purification steps by performing multiple transformations in a single reactor. uniroma1.it This approach avoids the isolation of intermediates, which often leads to product loss and increased solvent use. Multicomponent reactions (MCRs) are a type of one-pot synthesis where three or more reactants combine in a single step to form the product, embodying high atom economy and convergence. uniroma1.it For instance, a three-component, one-pot approach for synthesizing functionalized quinolones has been developed that proceeds through sequential condensation and nucleophilic aromatic substitution, producing only ethanol as a byproduct, which is a hallmark of a highly atom-economical process. acs.org

Microwave-assisted synthesis (MAS) has emerged as a powerful tool for process intensification in organic chemistry. ijpsjournal.comijbpas.com By using microwave radiation for heating, reaction times can be dramatically reduced from hours to minutes, often leading to improved yields and cleaner reactions compared to conventional heating methods. tandfonline.comijbpas.comqeios.com This technique has been successfully applied to the synthesis of various quinoline and fluoroquinolone derivatives, demonstrating its potential for creating more efficient processes. ijpsjournal.comtandfonline.comresearchgate.net For example, the synthesis of 2-methyl-4-quinolones via microwave irradiation was completed in just 5 minutes, a significant improvement over traditional methods. qeios.com

Table 2: Efficient Synthesis Approaches for Quinolone Derivatives

Synthesis Strategy Key Features Compound Class Reference
One-Pot Domino Protocol Multiple reaction couplings in one vessel; no column chromatography; only ethanol as byproduct. Functionalized Quinolones acs.org
Microwave-Assisted Synthesis (MAS) Reaction times reduced from hours to minutes; improved yields. tandfonline.comijbpas.comresearchgate.net Quinolone Derivatives ijpsjournal.comtandfonline.com
One-Pot Multicomponent Reaction High atom ability; catalyst recoverability. Tetrahydroquinolines tandfonline.com
Photocatalytic Synthesis Single-pot synthesis using CO2. 2-Quinolones qeios.com

Transition Metal-Catalyzed Cross-Coupling Reactions at C-8 and C-2 Positions

The presence of both a bromine and a fluorine atom on the quinoline core of this compound allows for selective and sequential functionalization using transition metal catalysis. The carbon-bromine (C-Br) bond at the C-8 position is more susceptible to oxidative addition with common palladium catalysts compared to the more robust carbon-fluorine (C-F) bond at the C-2 position. This differential reactivity is a cornerstone for synthetic strategies involving this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, has been effectively utilized to modify the this compound scaffold. researchgate.netmdpi.com This reaction typically involves the coupling of an organoboron compound with an organic halide. researchgate.netmdpi.com In the context of this compound, the C-8 bromine is the primary site of reaction.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. rsc.orgnih.govacademie-sciences.fr For instance, palladium acetate (B1210297) ([Pd(OAc)2]) is a commonly used palladium source, often paired with phosphine (B1218219) ligands. academie-sciences.fr The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of 8-aryl-2-fluoroquinolines. This selective functionalization at the C-8 position leaves the C-2 fluoro group intact for potential subsequent transformations. While less common, under specific and more forcing conditions, the C-2 fluoro group can also participate in Suzuki-Miyaura coupling, although this generally requires specialized catalytic systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

ElectrophileNucleophileCatalyst SystemProductYield (%)
This compoundPhenylboronic acid[Pd(OAc)₂], PPh₃, K₂CO₃2-Fluoro-8-phenylquinolineGood
This compound4-Methoxyphenylboronic acid[Pd(dppf)Cl₂], Cs₂CO₃2-Fluoro-8-(4-methoxyphenyl)quinolineHigh
2-Bromo-naphthaleneEthyl (E)-3-boronoylbut-2-enoatePd(OAc)₂, PPh₃, Na₂CO₃Ethyl (E)-3-(naphthalen-2-yl)but-2-enoate75

Carbon-Nitrogen (C-N) Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, with wide applications in medicinal chemistry. acs.orgtcichemicals.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for achieving this. tcichemicals.comresearchgate.net This reaction allows for the coupling of amines with aryl halides. In the case of this compound, the C-8 position is the reactive site for this transformation.

The reaction of this compound with various primary or secondary amines in the presence of a palladium catalyst (such as Pd₂(dba)₃), a suitable phosphine ligand (like BINAP), and a base (commonly sodium tert-butoxide), results in the formation of 8-amino-2-fluoroquinoline derivatives. This selective amination at the C-8 position highlights the synthetic utility of the differential reactivity of the two halogen substituents.

Table 2: Buchwald-Hartwig Amination of Halogenated Quinolines

Aryl HalideAmineCatalyst SystemProductYield (%)
8-Bromo-6-fluoroquinolineDialkylaminePd₂(dba)₃, BINAP, NaOtBu8-(Dialkylamino)-6-fluoroquinoline93
Aryl BromideSecondary Amine[(o-Tol)₃P]PdCl₂, NaOt-BuTertiary Arylamine67-94 researchgate.net

Other Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, the this compound core can undergo other important metal-mediated transformations.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to alkynylated quinolines. organic-chemistry.orgresearchgate.net The reaction of this compound with a terminal alkyne would selectively occur at the C-8 position to yield an 8-alkynyl-2-fluoroquinoline. colby.edursc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. diva-portal.orgnih.gov For this compound, this reaction would typically involve the C-8 bromine, leading to the formation of 8-alkenyl-2-fluoroquinolines. For example, the reaction with styrene (B11656) using a palladium acetate catalyst would yield 8-styryl-2-fluoroquinoline.

Stille Coupling: This reaction utilizes organotin reagents for carbon-carbon bond formation, catalyzed by palladium. ambeed.com It offers an alternative to the Suzuki-Miyaura coupling for introducing various organic fragments at the C-8 position.

Carbon-Heteroatom Bond Formation: Besides C-N coupling, methods for forming carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds at the C-8 position have also been developed, often employing copper or palladium catalysts. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of electron-deficient aromatic rings bearing a suitable leaving group. wikipedia.org The quinoline ring, being heteroaromatic, is inherently electron-deficient, and the presence of the electron-withdrawing fluorine atom further activates the ring towards nucleophilic attack.

Reactivity at the Fluoro-Substituted C-2 Position

The fluorine atom at the C-2 position of this compound is a prime site for SNAr reactions. organicchemistrytutor.com Halogens, particularly fluorine, are good leaving groups in SNAr reactions due to their high electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. organicchemistrytutor.comallen.in

The general mechanism involves the addition of a nucleophile to the C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent expulsion of the fluoride ion restores the aromaticity of the quinoline ring, resulting in the substituted product. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the fluorine atom, leading to the synthesis of diverse 2-substituted-8-bromoquinolines. nih.govescholarship.org For example, reaction with a thiol can introduce a thioalkyl group at the C-2 position. nih.gov

Selective Substitution at the Bromo-Substituted C-8 Position

While the C-2 fluoro group is generally more susceptible to SNAr, under certain conditions, nucleophilic substitution at the C-8 bromo position can be achieved. However, this is typically less facile than substitution at C-2 due to the lower activating effect of the ring nitrogen at the C-8 position. Achieving selective SNAr at C-8 often requires more forcing reaction conditions or the use of specific catalytic systems that can activate the C-Br bond towards nucleophilic attack. In many instances, transition metal-catalyzed coupling reactions are the preferred method for functionalizing the C-8 position due to their higher selectivity and milder reaction conditions compared to direct SNAr at this site. ucalgary.ca

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

The orientation of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of the intrinsic reactivity of the quinoline nucleus and the directing effects of the two halogen substituents. The quinoline system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring; electrophilic attack preferentially occurs on the more electron-rich benzene ring (positions 5, 6, 7, and 8). imperial.ac.uk The pyridine ring is inherently less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, which is further exacerbated by protonation under typical acidic reaction conditions.

In this compound, the scenario is more complex. The substituents exert competing electronic effects:

2-Fluoro Group: Located on the pyridine ring, the highly electronegative fluorine atom exerts a strong -I (inductive) effect, further deactivating this ring towards electrophilic attack. While it has a +M (mesomeric) effect, its primary influence on the pyridine ring is deactivation.

8-Bromo Group: Situated on the benzene ring, the bromine atom is also deactivating due to its -I effect, but it acts as an ortho, para-director because of its +M effect, which can stabilize the arenium ion intermediate at these positions. nih.gov The positions ortho to the bromo group is C7, and the para position is C5.

Quinoline Nitrogen: The nitrogen atom strongly deactivates the heterocyclic ring and, to a lesser extent, the carbocyclic ring. In unsubstituted quinoline, electrophilic substitution favors positions 5 and 8. imperial.ac.uk

Considering these factors, electrophilic attack is overwhelmingly directed towards the carbocyclic ring (the benzene moiety). The 2-fluoro group effectively shields the pyridine ring from substitution. On the benzene ring, the 8-bromo substituent directs incoming electrophiles to the C5 and C7 positions. Between these two, the C5 position is generally favored. This preference can be attributed to a combination of electronic and steric factors. The C5 position is para to the bromine, often a favored position for substitution, and is less sterically hindered than the C7 position, which is directly adjacent to the bromo group. Computational studies on related substituted quinolines have shown that the combination of substituents and the inherent electronic landscape of the folded quinoline system dictates the ultimate regioselectivity. nih.gov

Therefore, the predicted order of reactivity for electrophilic aromatic substitution on this compound is:

C5 > C7 >> C6 > Other positions

Substitution at C6 would be meta to the bromo group and is thus electronically disfavored. The pyridine ring positions (C3, C4) are highly deactivated.

PositionInfluence of 2-Fluoro GroupInfluence of 8-Bromo GroupInfluence of Quinoline NitrogenOverall Predicted Reactivity
C3Strongly Deactivating (-I)MinimalStrongly DeactivatingVery Low
C4Deactivating (-I)MinimalStrongly DeactivatingVery Low
C5MinimalActivating (+M, para-directing)Activating (relative to other positions on benzene ring)Highest
C6MinimalDeactivating (-I, meta-position)DeactivatingLow
C7MinimalActivating (+M, ortho-directing)DeactivatingModerate

Radical Reaction Pathways Involving Halogen Functionality

Radical reactions involving halogenated aromatic compounds are primarily dictated by the strength of the carbon-halogen (C-X) bond. Homolytic cleavage of this bond, often initiated by UV radiation or chemical radical initiators, produces an aryl radical and a halogen radical. libretexts.orgwikipedia.org The energy required for this cleavage is known as the bond dissociation energy (BDE).

In the case of this compound, there are two different C-X bonds: C2-F and C8-Br. The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Br bond is considerably weaker. This large difference in bond strength means that radical reactions involving halogen functionality on this molecule will selectively occur at the C8 position. The C2-fluoro group is expected to remain intact under conditions that would readily cleave the C8-bromo bond. researchgate.net

The primary radical pathway is the homolytic cleavage of the C8-Br bond:

Initiation: This step typically requires an external energy source, such as heat or UV light, to overcome the bond dissociation energy. libretexts.org The cleavage results in the formation of an 8-quinolyl radical and a bromine radical.

The generated 8-quinolyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, defining the propagation phase of a radical chain mechanism. transformationtutoring.com Common pathways include:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another hydrogen donor, resulting in the formation of 2-fluoroquinoline.

Coupling Reactions: The radical can couple with other radical species present in the reaction mixture.

Radical inhibition experiments on related 8-substituted quinolines, where the addition of radical traps like TEMPO significantly lowers the reaction yield, provide strong evidence for the involvement of radical mechanisms in transformations at the quinoline core. rsc.org While direct radical halogenation at C-H positions of the quinoline ring is known, pathways involving the pre-existing halogen functionality are dominated by the cleavage of the weakest C-X bond. rsc.orgmdpi.com The process of breaking the C-Br bond to form radicals is a key step in many synthetic transformations. willingdoncollege.ac.inchemistrysteps.com

BondTypical Bond Dissociation Energy (kcal/mol)Likelihood of Homolytic Cleavage
Aryl C-F~124Very Low
Aryl C-Br~81High
Aryl C-H~111Low (relative to C-Br)

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 8-bromo-2-fluoroquinoline in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined. While specific experimental spectra for this compound are not widely published, a detailed analysis based on established chemical shift principles and data from analogous quinoline (B57606) structures allows for a reliable prediction of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display five distinct signals corresponding to the five aromatic protons on the quinoline ring system. The electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms, along with spin-spin coupling interactions between adjacent protons, would dictate the chemical shift (δ) and multiplicity of each signal. The protons on the pyridine (B92270) ring (H-3 and H-4) and the benzene (B151609) ring (H-5, H-6, and H-7) would appear in the aromatic region (typically δ 7.0-9.0 ppm). The coupling constants (J) would provide definitive information about the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum for this compound is predicted to show nine distinct signals, one for each of the nine carbon atoms in the molecule, due to the lack of molecular symmetry. The chemical shifts would be influenced by the attached atoms (H, Br, F, N) and their position within the heterocyclic system. The carbon atom bonded to the fluorine (C-2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. Similarly, the carbon bonded to bromine (C-8) would appear in a predictable region for bromo-aromatic compounds.

¹⁹F NMR Spectroscopy: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum would provide a clean and highly sensitive probe for characterization. It is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal is sensitive to the electronic environment and can be a powerful tool for confirming the identity of the compound. thermofisher.comnih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, making it an excellent technique for purity assessment in fluorinated compounds. thermofisher.com

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are predicted values based on analogous structures and NMR principles, as specific experimental data is not publicly available.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H 7.2 - 7.5 Doublet of doublets H-6
7.5 - 7.8 Doublet H-5 or H-7
7.8 - 8.1 Doublet H-5 or H-7
7.9 - 8.2 Doublet H-3
8.2 - 8.5 Doublet H-4
¹³C 110 - 150 - 7 aromatic C-H/C-Br/C-N
155 - 170 (¹JCF ≈ 240-260 Hz) - C-F (C-2)
140 - 160 - Quaternary C
¹⁹F -100 to -130 Singlet C-2 Fluorine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS provides an unambiguous determination of the molecular formula, C₉H₅BrFN. The theoretical monoisotopic mass of this compound is 224.95894 Da. uni.lu Experimental HRMS data matching this value would confirm the compound's identity. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by approximately 2 Da ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers further structural confirmation by breaking the molecule into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, common fragmentation pathways observed in related fluoroquinolones would be expected. researchgate.net This could include the initial loss of the bromine atom (·Br) or the fluorine atom (·F), followed by cleavage and rearrangement of the quinoline ring system. researchgate.net Analyzing these fragmentation patterns helps to confirm the connectivity and relative positions of the substituents. researchgate.netub.edu

Table 2: HRMS Data for Molecular Formula Confirmation of this compound

Parameter Value Source
Molecular Formula C₉H₅BrFN uni.lu
Monoisotopic Mass 224.95894 Da uni.lu
Predicted [M+H]⁺ 225.96622 m/z uni.lu
Predicted [M+Na]⁺ 247.94816 m/z uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The spectrum can be divided into the functional group region (~4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole.

Key expected absorptions include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹. vscht.cz

C=C and C=N stretching: A series of medium to strong sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline aromatic system. researchgate.net

C-F stretching: A strong, characteristic absorption band typically found in the 1250-1000 cm⁻¹ region for aryl fluorides.

C-Br stretching: An absorption in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern on the aromatic rings.

The collective pattern of these absorptions provides strong evidence for the presence of the quinoline core and its halogen substituents.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Bond Vibration Functional Group
3100 - 3000 Medium-Weak C-H stretch Aromatic
1600 - 1450 Strong-Medium C=C / C=N stretch Aromatic Ring
1250 - 1000 Strong C-F stretch Aryl-Fluoride
900 - 675 Medium C-H bend (out-of-plane) Aromatic
600 - 500 Medium-Weak C-Br stretch Aryl-Bromide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a published crystal structure for this compound was not identified in the searched literature, this technique would provide unparalleled detail about its molecular architecture if a suitable single crystal could be obtained and analyzed.

The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the planarity of the bicyclic quinoline system. Furthermore, it would reveal how the molecules pack in the crystal lattice, elucidating any significant intermolecular interactions such as π-π stacking or halogen bonding. For instance, studies on the related compound 8-bromo-2-methylquinoline (B152758) revealed a face-to-face packing arrangement with a centroid-centroid distance of 3.76 Å between the rings of adjacent molecules, indicating π-π stacking interactions. nih.gov A similar analysis of this compound would provide crucial insights into its solid-state behavior and physical properties.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for determining the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for assessing the purity of fluoroquinolone compounds. moca.net.uanih.gov A reversed-phase HPLC method, likely using a C18 stationary phase, would be employed. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. moca.net.ua Detection is commonly achieved using a UV detector, as the quinoline ring system is strongly UV-active. A purity assessment would involve chromatographing a sample and integrating the area of the main peak corresponding to this compound. The purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks. Certificates of analysis for similar compounds, such as 6-bromo-8-fluoroquinoline, show that purities exceeding 99% are routinely determined by this method. leyan.com During a chemical synthesis, HPLC can be used to monitor the reaction by tracking the consumption of starting materials and the formation of the this compound product over time.

Gas Chromatography (GC): While less common for polar heterocyclic compounds, Gas Chromatography could potentially be used for purity analysis, particularly if coupled with a mass spectrometer (GC-MS). The volatility and thermal stability of this compound would need to be suitable for GC conditions. GC-MS would provide both retention time data for purity assessment and mass spectral data for identity confirmation, with fragmentation patterns offering structural information. nih.gov

Applications of 8 Bromo 2 Fluoroquinoline in Medicinal Chemistry Research Scaffolds

Utilization as a Key Building Block for Compound Libraries

8-Bromo-2-fluoroquinoline is a prized building block for the synthesis of compound libraries used in high-throughput screening and drug discovery programs. Its utility stems from the distinct reactivity of its two halogen substituents. The fluorine atom at the C-2 position influences the electronic properties of the quinoline (B57606) ring, often enhancing metabolic stability and binding affinity of its derivatives to biological targets.

The bromine atom at the C-8 position is the key to its function as a versatile synthetic handle. It provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the systematic and efficient introduction of a wide array of chemical groups at this position, enabling the rapid generation of large and structurally diverse libraries of novel quinoline derivatives. This chemical tractability is crucial for exploring a broad chemical space in the search for new bioactive compounds.

Structure-Activity Relationship (SAR) Studies on Modified Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. collaborativedrug.com The this compound scaffold is an excellent starting point for such investigations. By systematically replacing the bromine atom at the C-8 position with different functional groups, researchers can probe the structural requirements for optimal interaction with a biological target. nih.gov

For instance, in the development of antibacterial agents, modifications at the C-7 and C-8 positions of the quinoline core are known to significantly impact potency and spectrum of activity. nih.govresearchgate.net An SAR study on a series of compounds derived from a bromo-quinoline scaffold might explore how varying the size, electronics, and hydrogen-bonding potential of the C-8 substituent affects the minimum inhibitory concentration (MIC) against target bacteria.

Table 1: Illustrative SAR Data for C-8 Modified Quinolone Analogs against a Bacterial Target

Compound IDC-8 Substituent (R)Target Enzyme IC₅₀ (nM)
1-Br (Parent Scaffold)150
1a-OCH₃95
1b-CF₃120
1c-NH₂75
1d-Cyclopropyl88

Note: Data are hypothetical and for illustrative purposes to demonstrate SAR principles.

This systematic modification allows medicinal chemists to build a detailed understanding of the target's binding pocket and design more potent and selective compounds. collaborativedrug.com

Exploration of Molecular Targets and Their Mechanisms of Action (e.g., DNA gyrase, topoisomerase IV inhibition in research models)

Derivatives synthesized from the this compound scaffold are frequently investigated as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.commdpi.com These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and recombination. nih.gov

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication. youtube.com In many Gram-negative bacteria, DNA gyrase is the primary target for quinolone-class antibiotics. nih.gov

Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) newly replicated daughter chromosomes. Its inhibition is lethal to the bacterium. Topoisomerase IV is often the main target in Gram-positive bacteria. nih.govyoutube.com

The mechanism of action for fluoroquinolone compounds involves interfering with the DNA breakage-and-reunion cycle of these enzymes. The drugs stabilize a key intermediate complex where the DNA is cleaved and covalently linked to the enzyme. acs.orgnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that trigger cell death pathways. nih.gov Researchers use derivatives of scaffolds like this compound to probe these interactions and develop inhibitors with improved efficacy or novel binding modes to overcome resistance. acs.org

Development of Pre-clinical Research Probes and Chemical Biology Tools

Beyond direct therapeutic applications, the this compound scaffold serves as a platform for creating chemical probes and tools for basic research. The inherent properties of the quinoline nucleus and the versatility of its halogen substituents make it suitable for this purpose.

For example, the quinoline ring system can exhibit fluorescent properties, which can be modulated by substituents. Derivatives can be designed as fluorescent probes to visualize biological processes or localize target proteins within cells. Furthermore, the reactive bromine handle can be used to attach reporter tags, such as biotin (B1667282) for affinity purification studies or photo-crosslinkers to covalently label and identify binding partners in a cellular context. These chemical biology tools are invaluable for elucidating the mechanism of action of drug candidates and discovering new biological targets.

Applications in Materials Science and Photochemistry Research

Organic Electronic Materials and Dyes (e.g., in Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs))

The development of efficient and stable organic electronic materials is crucial for the advancement of technologies such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Quinoline (B57606) derivatives have been extensively investigated as components of these devices due to their excellent thermal stability, high fluorescence quantum yields, and good electron-transporting capabilities. researchgate.net

For DSSCs , organic dyes play a pivotal role as sensitizers that absorb sunlight and inject electrons into a semiconductor. The design of these dyes often involves a donor-π-acceptor (D-π-A) structure. The quinoline moiety can be incorporated into this structure to enhance light-harvesting efficiency and electron injection. While research on 8-bromo-2-fluoroquinoline as a DSSC sensitizer (B1316253) has not been reported, its electron-withdrawing quinoline core could be functionalized with suitable donor groups to create a D-A sensitizer. The bromine atom at the 8-position offers a reactive site for further chemical modifications, allowing for the attachment of anchoring groups necessary for binding to the semiconductor surface.

Table 1: Potential Roles of this compound in Organic Electronics

ApplicationPotential RoleRationale based on Structural Analogues
OLEDs Electron-Transporting Material, Host Material, EmitterHalogenated quinolines exhibit good thermal stability and electron mobility. researchgate.net
DSSCs Precursor for Organic Dyes (Sensitizers)The quinoline scaffold can be part of a D-π-A structure for efficient light harvesting. mdpi.com

Development of Fluorescent Probes and Sensors (e.g., for electrochemical sensing)

Fluorescent probes are powerful tools for the detection of various analytes, including metal ions and biomolecules, with high sensitivity and selectivity. Quinoline and its derivatives are popular fluorophores for the design of chemosensors. rsc.org The fluorescence of the quinoline ring system is often sensitive to its chemical environment, making it an excellent platform for sensing applications.

Derivatives of fluoroquinolones have been developed as fluorescent probes for various biological and environmental applications. rsc.org For instance, fluoroquinolone-derived probes have been used to study bacterial penetration and efflux. rsc.org The inherent fluorescence of the fluoroquinolone core can be modulated by the presence of specific analytes. This compound, with its halogenated quinoline structure, is a promising candidate for the development of new fluorescent sensors. The bromine atom can serve as a handle for introducing specific recognition moieties for target analytes.

In the realm of electrochemical sensing , quinoline derivatives can be used to modify electrode surfaces to enhance the detection of target molecules. While direct studies on this compound for electrochemical sensing are scarce, the electrochemical behavior of related compounds suggests its potential. For example, 8-hydroxyquinoline (B1678124) has been used in the electrochemical detection of aluminum(III). researchgate.net The electrochemical properties of this compound would be influenced by the electron-withdrawing nature of the fluorine and bromine atoms, which could be exploited in the design of novel electrochemical sensors.

Photoactive Compounds and Their Photophysical Properties

The photophysical properties of quinoline derivatives, such as their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, are central to their applications in photochemistry and materials science. The introduction of substituents can significantly alter these properties. Halogen atoms, in particular, can influence the electronic transitions and intersystem crossing rates through the heavy-atom effect.

While detailed experimental photophysical data for this compound is not available in the literature, computational studies on similar fluoroquinolone structures can provide insights into its likely properties. Quantum chemical calculations on fluoroquinolones have been used to predict their electronic spectra and other quantum chemical parameters. researchgate.net It is expected that this compound would exhibit absorption in the UV region and fluorescence in the UV or blue region of the spectrum. The presence of the bromine atom could potentially enhance phosphorescence, making it a candidate for applications requiring long-lived excited states.

The photochemistry of halogenated quinolines is also an area of interest. For instance, the C-F bond in some fluoroquinolones can undergo photochemical cleavage. The photostability of this compound would be a critical factor for its use in light-driven applications and would need to be experimentally determined.

Table 2: Predicted Photophysical Properties of this compound based on Analogue Studies

PropertyPredicted CharacteristicBasis of Prediction
Absorption Maximum (λ_max) UV regionGeneral absorption characteristics of quinoline and fluoroquinolone derivatives.
Emission Maximum (λ_em) UV/Blue regionFluorescence of similar fluoroquinolone structures. rsc.org
Fluorescence Quantum Yield (Φ_f) ModerateDependent on solvent and potential for heavy-atom effect from bromine.
Excited State Lifetime (τ) Nanosecond range (fluorescence)Typical for organic fluorophores.

Future Perspectives and Emerging Research Directions

Integration of 8-Bromo-2-fluoroquinoline into Advanced Catalytic Systems

The strategic placement of halogen atoms on the quinoline (B57606) scaffold makes this compound a highly attractive candidate for use in advanced catalytic systems, both as a precursor to complex ligands and as a reactive building block. Quinoline derivatives have been shown to form catalytically active complexes with various metals, including copper, which can catalyze reactions like the oxidation of catechol to o-quinone. mdpi.com

The bromine atom at the C8 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to functionalize the C8 position allows for the integration of the this compound core into larger, more complex molecular architectures, which can then serve as specialized ligands for transition metal catalysts. For instance, coupling reactions can introduce phosphine (B1218219), amine, or other coordinating groups to create bidentate or polydentate ligands. These tailored ligands can enhance the efficiency, selectivity, and stability of catalysts used in processes such as asymmetric hydrogenation, carbonylation, and polymerization.

Cross-Coupling Reaction Reactant Potential Product Application
Suzuki-Miyaura CouplingArylboronic AcidSynthesis of biaryl ligands for catalysis
Buchwald-Hartwig AminationAminesCreation of N-arylated quinoline ligands
Sonogashira CouplingTerminal AlkynesDevelopment of rigid, linear ligands and materials
Heck ReactionAlkenesSynthesis of vinyl-substituted quinolines for polymers

This table illustrates potential catalytic applications stemming from the functionalization of the this compound scaffold via various cross-coupling reactions.

Development of Novel Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomacromolecules such as proteins or nucleic acids, is a powerful tool in chemical biology and medicine. website-files.com Quinoline derivatives are being explored for such applications, particularly in targeted drug delivery. mdpi.comresearchgate.net The concept of "bioorthogonal chemistry"—chemical reactions that can occur in living systems without interfering with native biochemical processes—is central to modern bioconjugation strategies. wikipedia.orgnih.gov

This compound offers a versatile platform for developing novel bioconjugation methods. The bromine atom can serve as a synthetic handle, which, through reactions like the aforementioned cross-coupling reactions, can be converted into a bioorthogonal functional group. For example, a Sonogashira coupling could introduce an alkyne group, which can then participate in a copper-free "click" reaction with an azide-modified biomolecule. wikipedia.org This approach allows for the precise and stable attachment of the quinoline moiety to a biological target.

Another emerging strategy is glycoconjugation, where a sugar unit is attached to a drug molecule to improve its targeting to cancer cells, which often overexpress glucose transporters. mdpi.comresearchgate.net this compound could be functionalized and then linked to a carbohydrate moiety, creating a glycoconjugate designed for selective uptake by tumor cells. mdpi.com

Bioconjugation Approach Required Modification of this compound Target Reaction Potential Application
Click ChemistryConversion of bromide to an alkyne or azideStrain-promoted azide-alkyne cycloaddition (SPAAC)Live-cell imaging, protein labeling
GlycoconjugationAttachment of a linker and carbohydrate unitAmide coupling, ether linkageTargeted cancer therapy
Staudinger LigationConversion of bromide to an azideReaction with a phosphine-modified biomoleculePro-drug activation, biomolecule tracking

This table outlines potential bioconjugation strategies utilizing the this compound core.

Interdisciplinary Research Frontiers and Novel Applications

The unique properties of this compound position it at the intersection of several scientific disciplines, including medicinal chemistry, materials science, and chemical biology. The introduction of halogen atoms can significantly modulate the biological activity of the quinoline core. researchgate.net Halogenated quinolines are known to possess a broad spectrum of activities, including anticancer and antimicrobial properties. nih.govnih.gov The specific substitution pattern of this compound could lead to novel therapeutic agents with improved efficacy or selectivity. mdpi.com

In materials science, quinoline derivatives are investigated for their use in functional materials such as organic light-emitting diodes (OLEDs). mdpi.com The electronic properties imparted by the electron-withdrawing fluorine atom and the heavy bromine atom can be fine-tuned through further chemical modification. This allows for the rational design of new materials with specific photophysical properties, such as tailored emission wavelengths or improved quantum efficiencies.

Furthermore, the fluorescent properties inherent in many quinoline derivatives suggest potential applications in developing chemical sensors or probes. mdpi.com By attaching specific recognition elements to the this compound scaffold, it may be possible to create sensors that signal the presence of specific metal ions, anions, or biomolecules through a change in their fluorescence.

Scalable Synthesis and Industrial Research Potential

For any compound to move from academic curiosity to practical application, the development of a scalable and cost-effective synthesis is paramount. nih.gov Traditional methods for quinoline synthesis, such as the Skraup and Friedländer syntheses, often require harsh conditions. mdpi.compharmaguideline.com Modern research focuses on developing greener and more efficient protocols. tandfonline.com

The synthesis of this compound on an industrial scale would likely involve a multi-step process, starting with the construction of a 2-fluoroquinoline (B1329933) precursor, followed by a regioselective bromination step. Research into optimizing this process could involve exploring novel catalysts, continuous flow chemistry, or metal-free reaction conditions to improve yield, reduce waste, and enhance safety. mdpi.comnih.gov

The industrial potential of this compound is directly linked to the success of the applications outlined in the preceding sections. If it proves to be a key intermediate in the synthesis of a new pharmaceutical, a high-performance material, or a specialized agricultural chemical, the demand for its large-scale production will increase significantly. Therefore, process chemistry research aimed at developing a robust and economically viable synthetic route is a critical area of future investigation.

Synthetic Step Traditional Method Potential Modern/Green Approach Key Advantage
Quinoline Ring FormationSkraup Synthesis (harsh acids, high temp)Microwave-assisted synthesis, ionic liquidsFaster reaction, improved efficiency, milder conditions mdpi.com
FluorinationHalex reactionNucleophilic aromatic substitution with improved catalystsHigher yields, better selectivity
BrominationElectrophilic bromination with Br₂/strong acidUsing N-bromosuccinimide (NBS) with a milder catalystImproved regioselectivity, safer reagents

This table compares traditional and potential modern synthetic approaches for the scalable production of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-2-fluoroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of halogenated quinolines typically involves cyclization of substituted anilines or cross-coupling reactions. For this compound, direct fluorination via electrophilic substitution (e.g., using Selectfluor™) or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) may be employed. Reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) critically affect regioselectivity and yield. For example, fluorination at the 2-position is favored under anhydrous conditions to avoid hydrolysis .
  • Data Consideration : Conflicting yields (40–75%) reported in similar quinoline syntheses suggest the need for iterative optimization of catalysts (e.g., Pd(OAc)₂ vs. CuI) and stoichiometric ratios .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for confirming substitution patterns. The deshielding effect of fluorine at C2 and bromine at C8 should produce distinct shifts (e.g., C2-F: ~160 ppm in ¹³C NMR; C8-Br: ~110 ppm) .
  • X-ray Crystallography : Resolves π-π stacking interactions (centroid distances ~3.7 Å) and bond angles, critical for validating molecular geometry .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical MW: 240.07 g/mol) and isotopic patterns for Br/F .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should assess decomposition under light, humidity, and temperature. Store at 0–6°C in inert atmospheres (argon) to prevent bromine dissociation. LC-MS monitoring over 30 days can quantify degradation products (e.g., dehalogenated derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain conflicting regioselectivity in fluorination vs. bromination of quinoline derivatives?

  • Methodological Answer : Fluorination at electron-rich positions (e.g., C2) is driven by electrophilic aromatic substitution (EAS), while bromination at C8 may involve radical intermediates or directing group effects. Computational studies (DFT) comparing activation energies for EAS vs. radical pathways can resolve contradictions in reported reaction outcomes .
  • Data Contradiction : Some studies report preferential bromination at C6 in fluoroquinolines, suggesting steric hindrance or solvent polarity (e.g., DCM vs. DMF) alters reactivity .

Q. How does this compound compare to its analogs (e.g., 8-chloro-2-fluoroquinoline) in biological activity?

  • Methodological Answer : Perform comparative SAR studies using:

  • Fluorescence Probes : Evaluate quantum yield and Stokes shift in cellular imaging. Bromine’s heavy atom effect may enhance spin-orbit coupling, altering fluorescence lifetimes vs. chloro analogs .
  • Antimicrobial Assays : Test MIC values against Gram-negative bacteria (e.g., E. coli). The electron-withdrawing bromine group may enhance membrane permeability compared to chlorine .

Q. What strategies mitigate solvent interference in NMR analysis of this compound?

  • Methodological Answer :

  • Use deuterated DMSO-d₆ or CDCl₃ to avoid proton exchange artifacts.
  • Apply ¹⁹F NMR with a broadband probe to detect fluorine environments (δ ~ -120 ppm for C2-F), minimizing solvent peak overlap .
  • For quantitative analysis, internal standards (e.g., TMSP) correct for solvent-induced shifts .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key parameters include:

  • Bromine Leaving Group Ability : Lower activation energy vs. chloro analogs due to weaker C-Br bonds.
  • Fluorine’s Electronic Effects : Meta-directing fluorine may suppress competing side reactions at C4/C6 .

Data Contradiction Analysis

Q. Why do studies report divergent yields for this compound synthesis?

  • Resolution Framework :

Catalyst Screening : Compare Pd-based vs. Cu-mediated systems. Pd(OAc)₂ may improve yield (65–75%) but requires rigorous oxygen-free conditions .

Purification Methods : Column chromatography (silica vs. alumina) impacts recovery rates. Brominated quinolines often require gradient elution (hexane:EtOAc 4:1 → 1:1) to isolate pure product .

Reaction Monitoring : In-situ IR or TLC identifies intermediates (e.g., dihalogenated byproducts) that reduce final yield .

Methodological Best Practices

  • Safety Protocols : Use gloveboxes for handling toxic intermediates (e.g., bromomethyl precursors). Waste must be treated with NaOH/EtOH to neutralize reactive halogens .
  • Reproducibility : Document exact stoichiometry, solvent batches, and humidity levels. Pre-drying solvents (molecular sieves) minimizes hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.